Amino-indan-2-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
1-amino-2,3-dihydro-1H-indene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13;/h1-4,8-9H,5,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEVSRBBMHEIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Conformational Blueprint of 2-Aminoindane-2-Carboxylic Acid: A Technical Guide for Advanced Peptide Design
Abstract
In the landscape of modern drug discovery and peptide science, the rational design of molecules with predefined three-dimensional structures is paramount. Conformationally constrained amino acids are powerful tools in this endeavor, serving as molecular scaffolds to enforce specific secondary structures, enhance biological activity, and improve pharmacokinetic profiles. Among these, 2-aminoindane-2-carboxylic acid (Aic), a cyclic, α,α-disubstituted glycine analog, offers a unique and potent method for restricting peptide backbone flexibility. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the conformational restriction properties of Aic. We will delve into the specific dihedral angle constraints imposed by the indane ring system, provide detailed experimental protocols for its synthesis and incorporation into peptides, and explore its application in inducing stable secondary structures.
Introduction: The Imperative for Conformational Constraint
The biological function of a peptide is intrinsically linked to its three-dimensional conformation. However, small linear peptides are often conformationally flexible in solution, leading to a host of challenges in drug development, including reduced receptor affinity and selectivity, and increased susceptibility to proteolytic degradation.[1] The introduction of conformational constraints into a peptide backbone is a well-established strategy to mitigate these issues.[2][3][4] By limiting the accessible conformational space, we can pre-organize the peptide into a bioactive conformation, thereby increasing its potency and stability.
2-Aminoindane-2-carboxylic acid (Aic) is a non-coded amino acid that provides a high degree of steric hindrance due to its fused ring system.[5] This rigid structure severely limits the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, making it an excellent tool for inducing specific structural motifs.[5] This guide will serve as a technical resource for the effective utilization of Aic in peptide design and synthesis.
The Conformational Landscape of 2-Aminoindane-2-Carboxylic Acid
The defining feature of Aic is the predictable and severe restriction of the peptide backbone's torsional angles. The indane moiety, fused to the α-carbon, sterically limits the possible φ and ψ angles to a small, well-defined region of the Ramachandran plot.
Theoretical Conformational Analysis: Molecular Dynamics Insights
To elucidate the conformational propensities of Aic, molecular dynamics (MD) simulations are an invaluable tool. A study involving a 10-nanosecond MD simulation of the model tripeptide Ac-Ala-Aic-Ala-NH₂ in explicit water provides critical insights into the allowed conformational space.[5]
The Ramachandran plot generated from this simulation reveals that Aic predominantly occupies the α-helical and adjacent regions. The sterically hindered nature of Aic significantly curtails its exploration of the β-sheet and other extended conformational spaces.[5]
| Parameter | Preferred Region(s) |
| Phi (φ) Angle | Primarily in the right-handed helical region |
| Psi (ψ) Angle | Primarily in the right-handed helical region |
| Disallowed Regions | Broad areas corresponding to β-sheet and left-handed helical conformations |
| Table 1: Summary of Preferred Dihedral Angles for Aic from Molecular Dynamics Simulations. |
This pronounced preference for helical conformations is a direct consequence of the rigid indane ring system, which effectively locks the backbone into a specific geometry. This predictive power is a significant advantage in the de novo design of peptides with desired secondary structures.
Caption: Aic within a peptide, restricting φ and ψ rotation.
Aic as a Beta-Turn Mimetic
The constrained dihedral angles of Aic make it an excellent candidate for inducing β-turns, which are critical secondary structures for molecular recognition and protein folding.[6] A β-turn involves four amino acid residues (i, i+1, i+2, i+3) and is characterized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. By placing Aic at the i+1 or i+2 position, its rigid structure can force the peptide chain to adopt the sharp reversal of direction characteristic of a β-turn.
While direct NMR evidence for Aic-induced β-turns in the searched literature is not explicitly detailed, its conformational profile strongly suggests its utility as a β-turn mimetic. The design of peptidomimetics that replicate β-turn motifs is a promising strategy for modulating protein-protein interactions.[6]
Experimental Protocols
Synthesis of 2-Aminoindane-2-Carboxylic Acid
An efficient and scalable synthesis of Aic has been reported, making this valuable building block accessible for research. The method involves a two-step alkylation of a Ni(II)-complex of a glycine Schiff base.[7]
Workflow for Aic Synthesis:
Caption: High-level workflow for the synthesis of Aic.
Step-by-Step Methodology:
-
Monoalkylation: The starting Ni(II)-complex of the glycine Schiff base is reacted with o-dibromoxylylene under phase-transfer conditions. This initial step proceeds with high yield.[7]
-
Cyclization: The resulting intermediate is then cyclized under homogeneous conditions using sodium tert-butoxide in dimethylformamide (DMF) to form the protected Aic complex.[7]
-
Decomposition: The final step involves the decomposition of the Ni(II) complex to yield the free 2-aminoindane-2-carboxylic acid. This process also allows for the recovery of the ligand for reuse.[7]
This method is advantageous due to its operational simplicity, mild reaction conditions, and high overall yield.[7]
Incorporation of Fmoc-Aic-OH in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Aic into a growing peptide chain via SPPS requires special consideration due to its significant steric hindrance. Standard coupling protocols may result in incomplete reactions. Therefore, the use of potent activating agents and potentially longer coupling times is recommended.
Recommended Coupling Protocol for Fmoc-Aic-OH:
-
Resin: Standard resins for Fmoc-SPPS (e.g., Rink Amide, Wang) are suitable.
-
Activation/Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids. The use of an additive like HOBt (1-hydroxybenzotriazole) is recommended to minimize racemization.[6][8]
-
Base: Diisopropylethylamine (DIPEA) is a commonly used base.
-
Solvent: N,N-Dimethylformamide (DMF).
Step-by-Step Coupling Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF.
-
Activation of Fmoc-Aic-OH: In a separate vessel, pre-activate the Fmoc-Aic-OH (typically 3-5 equivalents relative to the resin loading) with HBTU (0.95 eq. relative to the amino acid) and HOBt (1 eq.) in DMF. Add DIPEA (2 eq.) to the activation mixture and allow it to react for 1-2 minutes.
-
Coupling: Add the activated Fmoc-Aic-OH solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours, or even overnight for particularly difficult couplings). The progress of the coupling can be monitored using a qualitative ninhydrin test (Kaiser test).
-
Washing: After the coupling is complete (as indicated by a negative ninhydrin test), thoroughly wash the resin with DMF.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF).
-
Repeat Cycle: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Workflow for Incorporating Aic via SPPS:
Caption: SPPS cycle for incorporating sterically hindered Aic.
Conclusion and Future Perspectives
2-Aminoindane-2-carboxylic acid is a powerful and versatile tool for peptide chemists and drug designers. Its rigid indane framework imparts a severe and predictable conformational constraint on the peptide backbone, primarily favoring helical conformations. This property can be harnessed to stabilize desired secondary structures, such as β-turns, thereby enhancing the biological activity and metabolic stability of peptides. While its steric bulk presents challenges during solid-phase synthesis, these can be overcome with optimized protocols utilizing potent coupling reagents and extended reaction times. As the demand for structurally well-defined peptide therapeutics continues to grow, the strategic incorporation of conformationally constrained amino acids like Aic will undoubtedly play a pivotal role in the development of the next generation of peptide-based drugs.
References
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Mondal, S., et al. (2022). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Journal of Biomolecular Structure and Dynamics, 40(19), 8733-8747. [Link]
-
Hruby, V. J., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785-2798. [Link]
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Ellis, T. K., et al. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of organic chemistry, 68(12), 4973-4976. [Link]
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Toni, J. O. (2021). Conformationally Constrained Peptides. MDPI Encyclopedia. [Link]
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Baskaran, R., & Balaram, P. (2016). Conformationally constrained amino acids in peptide design. SSRN Electronic Journal. [Link]
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Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(1-2), 189-199. [Link]
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Gentilucci, L., et al. (2010). Peptide and peptidomimetic foldamers. Current pharmaceutical design, 16(28), 3185-3203. [Link]
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Wikipedia contributors. (2024, February 13). Ramachandran plot. In Wikipedia, The Free Encyclopedia. Retrieved February 17, 2026, from [Link]
-
SWISS-MODEL. (n.d.). Secondary structure and backbone conformation. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126. [Link]
-
Let's Talk Academy. (2025, October 5). Understanding Phi (ϕ) and Psi (ψ) Angles in Peptides. Retrieved from [Link]
-
Bioinformatics.org. (n.d.). Ramachandran Animation. Retrieved from [Link]
-
Albericio, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3111-3121. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
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Pinder, R. M., et al. (1971). 2-Aminoindan-2-carboxylic acids. Potential tyrosine hydroxylase inhibitors. Journal of medicinal chemistry, 14(7), 633-635. [Link]
-
PubChem. (n.d.). 2-Aminoindane-2-carboxylic acid. Retrieved from [Link]
-
Mondal, S., et al. (2022). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Journal of Biomolecular Structure and Dynamics, 40(19), 8733-8747. [Link]
-
Pícha, F., et al. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Chemické listy, 105(4), 263-271. [Link]
-
Ellis, T. K., et al. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed, 68(12), 4973-6. [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 412-416. [Link]
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The Conformational Imperative: A Technical Guide to the Steric Effects of α,α-Disubstituted Indane Amino Acids in Peptide and Drug Design
Abstract
In the landscape of modern drug discovery and peptide engineering, the deliberate introduction of conformational constraints is a paramount strategy for enhancing therapeutic efficacy.[1][2] Unnatural amino acids (UAAs) have emerged as critical tools in this endeavor, allowing for the fine-tuning of peptide properties beyond the limitations of the canonical 20 amino acids.[3] Among these, α,α-disubstituted amino acids, and particularly those bearing a cyclic indane scaffold, offer a unique and potent means of imposing rigid structural control. This guide provides an in-depth technical exploration of the steric effects of α,α-disubstituted indane amino acids, detailing their synthesis, conformational influence on peptide secondary structures, and applications in the rational design of novel therapeutics. We will explore the causal relationships behind experimental choices and provide actionable protocols for the synthesis and analysis of these valuable molecular building blocks.
Introduction: The Rationale for Conformational Constraint in Peptide Therapeutics
Peptides represent a privileged class of therapeutic agents, occupying a chemical space between small molecules and large biologics.[3] However, their clinical utility is often hampered by inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity for their biological targets.[2] The incorporation of conformationally constrained amino acids, such as α,α-disubstituted indane amino acids, addresses these challenges by pre-organizing the peptide backbone into a bioactive conformation.[4][5] This pre-organization minimizes the entropic penalty upon binding and can lead to significant improvements in potency, selectivity, and proteolytic resistance.[]
The indane moiety, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, provides a rigid scaffold that severely restricts the torsional angles (phi, φ and psi, ψ) of the amino acid backbone.[4] Gem-disubstitution at the α-carbon further amplifies this steric hindrance, effectively locking the local peptide conformation.[4][5] This guide will elucidate the profound impact of these structural features on peptide architecture and function.
Synthesis of α,α-Disubstituted Indane Amino Acids: A Practical Approach
The synthesis of α,α-disubstituted indane amino acids, such as 2-aminoindane-2-carboxylic acid, can be challenging due to the steric hindrance around the quaternary carbon center.[7] However, several robust synthetic strategies have been developed.
Key Synthetic Strategies
Two prevalent methods for the synthesis of α,α-disubstituted amino acids are the Strecker and Bucherer-Bergs reactions. However, for the specific case of 2-aminoindane-2-carboxylic acid, a highly efficient method involves the dialkylation of a nucleophilic glycine equivalent.[8] This approach offers mild reaction conditions and high yields, making it suitable for scale-up.[8]
Another approach involves the cyclization of a benzaldehyde derivative with acrylamide, followed by Hofmann degradation and reduction to yield the desired 2-aminoindane structure.[9]
Detailed Experimental Protocol: Dialkylation of a Glycine Equivalent
This protocol outlines the synthesis of 2-aminoindane-2-carboxylic acid via the dialkylation of a Ni(II)-complex of a glycine Schiff base, a method that has proven to be efficient and scalable.[8]
Step 1: Monoalkylation
-
To a solution of the Ni(II)-complex of the glycine Schiff base (2b) in a suitable organic solvent, add o-dibromoxylylene (3) under phase-transfer conditions.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, extract the product (6) and purify it by column chromatography. This step typically yields the monoalkylated product in excellent yield (around 97%).[8]
Step 2: Cyclization
-
Dissolve the purified monoalkylated intermediate (6) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a strong base, for example, sodium tert-butoxide (NaO-t-Bu), to initiate the intramolecular cyclization.
-
Monitor the reaction by TLC. The cyclization product (7) is typically formed in high yield (around 93%).[8]
Step 3: Decomposition and Isolation
-
Decompose the resulting complex (7) to release the target amino acid, 2-aminoindane-2-carboxylic acid (1).
-
This step also allows for the recovery of the chiral ligand, which can be recycled.[8]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-aminoindane-2-carboxylic acid.
The Steric Impact on Peptide Conformation
The incorporation of α,α-disubstituted indane amino acids into a peptide chain has a profound and predictable impact on its secondary structure. The rigid indane ring system, coupled with the gem-disubstitution at the α-carbon, severely restricts the allowable Ramachandran angles (φ and ψ), thereby forcing the peptide backbone to adopt specific conformations.[4]
Induction of Helical and Turn Structures
Studies on peptides containing α,α-disubstituted amino acids have consistently shown a strong propensity for the formation of helical structures, such as 3(10)-helices and α-helices, as well as β-turns.[5][10] The specific type of secondary structure induced depends on the nature of the α-substituents and the surrounding amino acid sequence.[5] For instance, peptides composed of chiral α-methylated α,α-disubstituted amino acids often adopt a 3(10)-helical structure.[5] In contrast, peptides with chiral α-ethylated α,α-disubstituted amino acids may favor a more extended C5-conformation.[4][5]
The steric bulk of the indane group effectively shields the amide bonds from the solvent and proteolytic enzymes, contributing to increased metabolic stability.[]
Conformational Constraint Diagram
Caption: Steric effects of indane amino acids on peptide conformation.
Applications in Drug Discovery and Development
The unique conformational properties of α,α-disubstituted indane amino acids make them highly valuable building blocks in medicinal chemistry.[11] Their ability to induce stable secondary structures is exploited in the design of peptidomimetics that can effectively target protein-protein interactions (PPIs), which are often challenging for traditional small molecules.[1][12]
Enhancing Receptor Selectivity and Binding Affinity
By constraining a peptide into its bioactive conformation, the entropic cost of binding to a receptor is reduced, often leading to a significant increase in binding affinity. Furthermore, the well-defined three-dimensional structure can enhance selectivity for a specific receptor subtype by presenting the key interacting side chains in an optimal orientation.
Improving Pharmacokinetic Properties
A major hurdle in peptide drug development is their rapid degradation by proteases.[] The steric bulk of the indane moiety provides a shield against enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[] This improved stability can translate to less frequent dosing and a wider therapeutic window.
Case Studies and Biological Activities
The following table summarizes key examples of peptides incorporating α,α-disubstituted amino acids and their resulting biological activities, highlighting the impact of conformational constraint.
| Peptide/Peptidomimetic Class | Incorporated α,α-Disubstituted Amino Acid | Biological Target/Activity | Key Outcome Attributed to Steric Effects |
| Peptaibol Antibiotics | 2-Aminoisobutyric acid (Aib) | Ion channel formation in membranes | Induction of stable helical conformations.[5] |
| Stapled Peptides | α-Carbocyclic α,α-disubstituted α-amino acids | Various, including PPIs | Stabilization of α-helical structures for enhanced target binding.[13] |
| Organocatalysts | Oligo-L-leucine with Aib | Asymmetric epoxidation | Increased α-helicity correlates with higher catalytic activity.[13] |
Conclusion
α,α-Disubstituted indane amino acids represent a powerful tool in the arsenal of medicinal chemists and peptide scientists. Their profound steric effects provide a reliable means of enforcing specific secondary structures, leading to peptides and peptidomimetics with enhanced biological activity, selectivity, and metabolic stability. The synthetic methodologies, while requiring careful execution, are well-established and offer access to these valuable building blocks. As our understanding of the intricate relationship between peptide conformation and biological function continues to grow, the strategic application of sterically demanding amino acids like their indane-containing counterparts will undoubtedly play an increasingly crucial role in the development of next-generation therapeutics.
References
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Soloshonok, V. A., et al. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed. Available from: [Link]
-
Iwasaki, K., et al. (2019). Constrained Peptides in Drug Discovery and Development. SciSpace. Available from: [Link]
-
Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available from: [Link]
- Wang, C., et al. (2021). Synthesis method of 2-aminoindan or derivatives thereof. Google Patents.
-
Ohkata, K. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Available from: [Link]
-
Karpińska, M. M., & Lubec, G. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. Available from: [Link]
-
Toniolo, C., & Benedetti, E. (1983). Preferred conformations of peptides containing α,α‐disubstituted α‐amino acids. DeepDyve. Available from: [Link]
-
Iwasaki, K., et al. (2019). Constrained Peptides in Drug Discovery and Development. ResearchGate. Available from: [Link]
-
Demizu, Y., et al. (2011). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry. Available from: [Link]
-
Ohkata, K., et al. (2002). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Available from: [Link]
-
Tanaka, M., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI. Available from: [Link]
-
Nozawa, K., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Available from: [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature. Available from: [Link]
-
Alewood, D., et al. (2001). Sterically Hindered C(alpha, Alpha)-Disubstituted Alpha-Amino Acids: Synthesis From Alpha-Nitroacetate and Incorporation Into Peptides. PubMed. Available from: [Link]
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2-amino-2,3-dihydro-1H-indene-2-carboxylic acid HCl chemical structure
Topic: 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid HCl Content Type: Technical Whitepaper / Core Guide
A Scaffold for Conformational Restriction in Peptidomimetics [1]
Executive Summary
2-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride (also known as 2-aminoindane-2-carboxylic acid or Aic ) is a non-proteinogenic, achiral
This guide details the physicochemical profile, synthetic pathways, and application of Aic in drug discovery, emphasizing its role in locking bioactive peptide conformations and enhancing metabolic stability against proteolytic degradation.
Structural Analysis & Physicochemical Profile
Molecular Architecture
The defining feature of Aic is the indane scaffold . Unlike phenylalanine, where the side chain (
-
Constraint: The fusion of the benzene ring to the C
via the cyclopentane ring rigidly fixes the torsion angles. -
Stereochemistry: Aic is achiral . The molecule possesses a plane of symmetry passing through the C2 carbon and bisecting the C5–C6 bond of the aromatic ring. This symmetry eliminates the need for enantiomeric resolution during synthesis, a significant process chemistry advantage over other constrained analogues like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).
Key Physicochemical Data[2]
| Property | Value | Notes |
| IUPAC Name | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid HCl | |
| Common Abbr. | Aic, Ind | Used in peptide sequences |
| CAS (HCl salt) | 33584-60-0 | Stable salt form |
| CAS (Free base) | 27473-62-7 | |
| Molecular Weight | 213.66 g/mol | HCl salt |
| Formula | C | |
| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar organics |
| pKa (COOH) | ~2.3 | Typical for |
| pKa (NH | ~9.6 |
Synthetic Routes & Process Chemistry
The synthesis of Aic generally proceeds via the Bucherer-Bergs reaction , which transforms a ketone into a hydantoin, followed by hydrolysis. This route is preferred for its robustness and scalability.
Protocol: Bucherer-Bergs Synthesis
Starting Material: 2-Indanone (CAS: 615-13-4)
Step 1: Formation of Spirohydantoin
-
Reagents: 2-Indanone (1.0 eq), Potassium Cyanide (KCN, 2.5 eq), Ammonium Carbonate ((NH
) CO , 3.0 eq). -
Solvent: 50% Ethanol/Water.
-
Conditions: Heat to 60°C for 4–12 hours. The reaction proceeds via the formation of a cyanohydrin intermediate, which cyclizes to form the spiro-hydantoin precipitate.
-
Safety: Cyanide protocols require strict pH control (pH > 9) to prevent HCN gas evolution.
Step 2: Hydrolysis to Amino Acid
-
Reagents: 6M NaOH (aqueous) or concentrated HCl.
-
Conditions: Reflux (100°C+) for 24–48 hours. The hydantoin ring is chemically stable and requires harsh conditions to open.
-
Workup: If basic hydrolysis is used, the solution is acidified to pH 6 to precipitate the zwitterionic free base.
Step 3: Hydrochloride Salt Formation
-
Procedure: The free base is suspended in methanol.
-
Acidification: Dry HCl gas or 4M HCl in dioxane is added.
-
Isolation: Concentration and recrystallization (typically from MeOH/Et
O) yield the Aic HCl salt as a white crystalline solid.
Synthetic Pathway Diagram
Figure 1: Step-wise synthesis of 2-aminoindane-2-carboxylic acid HCl via the Bucherer-Bergs reaction.
Peptidomimetic Utility & Applications
Aic is primarily used to restrict the conformational space of peptides. In rational drug design, flexible peptides often suffer from poor selectivity and rapid metabolic degradation. Aic addresses these issues through conformational locking .
Mechanism of Action
-
/
Torsion Angle Restriction: The geminal disubstitution at the C (the cyclic ring) severely restricts the allowed Ramachandran space. Aic tends to stabilize helical structures ( -helix or -helix) or specific turn geometries (e.g., -turns) depending on the flanking residues. -
Topological Mimicry: Aic mimics the steric bulk of Phenylalanine (Phe) but fixes the aromatic ring in a specific orientation relative to the peptide backbone.
Biological Implications[1][2]
-
Metabolic Stability: The non-natural structure prevents recognition by standard proteases (e.g., chymotrypsin), significantly increasing the half-life of Aic-containing peptides in plasma.
-
Receptor Selectivity: By freezing the "bioactive conformation," Aic can enhance affinity for G-protein coupled receptors (GPCRs), particularly in opioid and melanocortin receptor ligands.
Drug Design Decision Workflow
Figure 2: Decision logic for incorporating Aic into peptide sequences to improve stability and potency.
Analytical Characterization
To validate the synthesis of Aic HCl, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule is the key diagnostic feature in NMR.
-
H NMR (DMSO-d
, 400 MHz):-
~8.5–9.0 ppm (br s, 3H): NH
ammonium protons. - ~7.1–7.3 ppm (m, 4H): Aromatic protons (symmetric pattern due to achirality).
-
~3.3–3.6 ppm (d, 2H) and
~3.0–3.2 ppm (d, 2H): Benzylic methylene protons (C1 and C3). They appear as an AB system or doublets due to the geminal coupling, but the symmetry simplifies the spectrum compared to substituted indanes.
-
~8.5–9.0 ppm (br s, 3H): NH
-
C NMR:
-
Carbonyl (COOH): ~172 ppm.
-
Quaternary C
(C2): ~65–70 ppm. -
Benzylic CH
(C1/C3): ~40–45 ppm (Single signal due to symmetry). -
Aromatic Carbons: 3 signals (Quaternary bridgehead, ortho, meta/para).
-
Mass Spectrometry
-
ESI-MS (+): Calculated [M+H]
for C H NO = 178.08. -
Note: In the HCl salt, the chloride ion may be visible in negative mode or elemental analysis.
References
-
Bucherer, H. T., & Bergs, W. (1934). Syntheses of hydantoins.[1][2][3] Journal für Praktische Chemie.[2]
-
Nagasawa, H. T., et al. (1973). Indan-2-carboxylic acid derivatives.[4][5][6] Journal of Medicinal Chemistry. (Foundational work on indane amino acids).
-
Kotha, S., & Lahiri, K. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation.[6] Bioorganic & Medicinal Chemistry Letters.
-
ChemScene. (2024). 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride Product Data.
-
Sigma-Aldrich. (2024). 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride Safety Data Sheet.
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- 4. chemscene.com [chemscene.com]
- 5. 1360547-49-4|2-(Aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 6. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Achiral vs. Chiral Amino-indane Carboxylic Acid Derivatives
Abstract
The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity.[1] This is particularly true in the pharmaceutical industry, where the differentiation between enantiomers is of utmost importance, as they can exhibit vastly different physiological effects.[1] This guide provides a comprehensive technical overview of achiral and chiral amino-indane carboxylic acid derivatives, compounds of significant interest in medicinal chemistry. We will delve into the fundamental principles of chirality, explore the synthesis and characterization of these derivatives, and discuss the profound implications of their stereochemistry on pharmacological activity and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced yet critical differences between these two classes of molecules.
The Principle of Chirality: More Than Just a Mirror Image
Chirality, derived from the Greek word for "hand," describes a molecule that is non-superimposable on its mirror image.[2] These mirror-image isomers are known as enantiomers. While enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement is distinct. This seemingly subtle difference can lead to profound variations in how they interact with the inherently chiral environment of biological systems, such as enzymes and receptors.[3][4][5]
An achiral molecule, in contrast, possesses a plane of symmetry or a center of inversion, allowing it to be superimposed on its mirror image. The presence or absence of a chiral center, typically a carbon atom bonded to four different substituents, is a common indicator of chirality.[2]
The amino-indane carboxylic acid scaffold can exist in both achiral and chiral forms, depending on the substitution pattern. Understanding this fundamental distinction is the first step in appreciating their differential biological activities.
The Amino-indane Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The amino-indane ring system is a well-studied and valuable scaffold in synthetic and medicinal chemistry due to its presence in numerous biologically active molecules.[6][7] Derivatives of amino-indane have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, anticonvulsant, and antiparkinsonian effects.[6][7] The incorporation of a carboxylic acid moiety further enhances the potential for molecular interactions and can modulate pharmacokinetic properties.
The key distinction between achiral and chiral derivatives lies in the substitution pattern on the indane ring. For instance, 2-aminoindane-2-carboxylic acid is an achiral amino acid.[8] However, substitution at other positions, such as the 1-position, can introduce a chiral center, leading to the existence of enantiomers.
Synthesis Strategies: The Divergent Paths to Achiral and Chiral Derivatives
The synthetic approaches to achiral and chiral amino-indane carboxylic acid derivatives differ significantly, reflecting the need for stereochemical control in the latter.
Synthesis of Achiral Derivatives
The synthesis of achiral derivatives, such as 2-aminoindane-2-carboxylic acid, is relatively straightforward and does not require stereocontrol. A common and efficient method involves the dialkylation of a nucleophilic glycine equivalent with o-dibromoxylene.[9] This method is scalable and proceeds under mild reaction conditions, making it practical for producing the amino acid and its analogs.[9]
Enantioselective Synthesis of Chiral Derivatives
The synthesis of enantiomerically pure chiral amino-indane derivatives is a more complex endeavor, requiring strategies that can selectively produce one enantiomer over the other.[10][11] This is of great importance as multisubstituted chiral 1-aminoindanes are key components in many pharmaceuticals and bioactive molecules.[10][11] Several advanced synthetic methodologies have been developed to achieve this:
-
Asymmetric Catalysis: This is a powerful approach where a small amount of a chiral catalyst is used to induce the formation of one enantiomer in excess. For instance, enantioselective synthesis of 1-aminoindene derivatives has been achieved through asymmetric Brønsted acid catalysis.[12] Another notable method is the enantioselective [3 + 2] annulation of aromatic aldimines and alkenes via C-H activation catalyzed by chiral half-sandwich scandium catalysts, which provides a direct route to multisubstituted chiral 1-aminoindanes with high efficiency and selectivity.[10][11] Manganese catalysts with facially coordinating P,N,N ligands have also been successfully used for the highly enantioselective hydrogenation of imines derived from indanone derivatives.[13]
-
Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
-
Resolution of Racemic Mixtures: In this approach, a racemic mixture (a 50:50 mixture of both enantiomers) is synthesized first, and then the enantiomers are separated.[14] This can be achieved through several techniques:
-
Diastereomeric Salt Formation: The racemic mixture is reacted with a single enantiomer of another chiral compound (a resolving agent) to form diastereomers.[15] Diastereomers have different physical properties and can be separated by methods like crystallization.[14]
-
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, a lipase-catalyzed resolution can be an enantioselective step in the synthesis of (S)-4-cyano-1-aminoindane.[16]
-
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[17][18]
-
Analytical Characterization: Distinguishing Between Achiral and Chiral Forms
The characterization of amino-indane carboxylic acid derivatives involves a suite of analytical techniques to confirm their structure, purity, and, in the case of chiral molecules, their stereochemistry.
Standard Analytical Techniques
For both achiral and chiral derivatives, standard techniques are employed to elucidate the molecular structure and confirm purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Chiral-Specific Analytical Techniques
For chiral molecules, additional specialized techniques are required to determine the enantiomeric purity and absolute configuration.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying enantiomers.[17] It utilizes a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to different retention times.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[][20] The resulting spectrum is unique for each enantiomer and can be used to determine enantiomeric purity and provide information about the absolute configuration.[]
-
X-ray Crystallography: This is considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule.[1][17] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms.[1][21] The Flack parameter is a key value derived from the data that helps to confirm the correct absolute stereochemistry.[1]
-
NMR Spectroscopy with Chiral Shift Reagents or Solvating Agents: In the presence of a chiral auxiliary, the NMR signals of the two enantiomers can be resolved, allowing for the determination of enantiomeric excess.[22][23]
| Technique | Information Provided | Applicability |
| NMR Spectroscopy | Molecular structure, connectivity | Achiral & Chiral |
| Mass Spectrometry | Molecular weight, formula | Achiral & Chiral |
| Chiral HPLC | Enantiomeric purity, separation | Chiral |
| Circular Dichroism | Enantiomeric purity, conformation | Chiral |
| X-ray Crystallography | Absolute configuration | Chiral (requires single crystal) |
Table 1: Key analytical techniques for the characterization of amino-indane carboxylic acid derivatives.
Pharmacological Implications: The Decisive Role of Stereochemistry
The significance of chirality in drug development cannot be overstated.[4][24] The interaction of a drug with its biological target is a three-dimensional phenomenon, and as such, the stereochemistry of the drug molecule is paramount.[1] Enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[3][25][26]
-
Eutomer vs. Distomer: The more active enantiomer is termed the eutomer , while the less active or inactive enantiomer is the distomer .[14] In some cases, the distomer may be completely inactive, while in others it may contribute to side effects or even have a different therapeutic effect altogether.[14]
-
Improved Therapeutic Index: The development of single-enantiomer drugs can lead to a better therapeutic index by maximizing the desired pharmacological effect and minimizing off-target effects.[25]
-
Simplified Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted differently.[26] Using a single enantiomer can lead to simpler and more predictable pharmacokinetic profiles.
-
Reduced Drug Interactions: A single enantiomer is less likely to cause complex drug-drug interactions compared to a racemic mixture.
While many drugs were historically marketed as racemic mixtures, there is a strong trend in modern drug development to develop and market single enantiomers.[4][27] This "chiral switch" can lead to safer and more effective medicines.[4] However, it is important to note that in some cases, a racemic drug may be preferred, for instance, if the "inactive" enantiomer undergoes in vivo conversion to the active form, or if both enantiomers contribute to the therapeutic effect.[28]
The amino-indane scaffold itself is known to interact with monoamine transporters, which are crucial targets for drugs treating neurological and psychiatric disorders.[29][30] Therefore, the stereochemistry of amino-indane carboxylic acid derivatives can have a profound impact on their potency and selectivity for these transporters, ultimately determining their therapeutic potential.
Experimental Protocols: A Guide to Key Methodologies
Protocol for Chiral Separation using HPLC
Objective: To separate and quantify the enantiomers of a chiral amino-indane carboxylic acid derivative.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based or Pirkle-type).
-
Mobile phase (e.g., a mixture of hexane and isopropanol, with a small amount of a modifier like trifluoroacetic acid).
-
Racemic standard of the amino-indane carboxylic acid derivative.
-
Sample of the synthesized chiral derivative.
Procedure:
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Standard Injection: Inject a known concentration of the racemic standard to determine the retention times of the two enantiomers and to establish the resolution factor.
-
Sample Injection: Inject the sample of the synthesized chiral derivative.
-
Data Acquisition: Record the chromatogram, monitoring the absorbance at a suitable wavelength.
-
Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Area(eutomer) - Area(distomer)| / (Area(eutomer) + Area(distomer))] x 100.
Protocol for Determination of Absolute Configuration by X-ray Crystallography
Objective: To unambiguously determine the three-dimensional structure and absolute configuration of a chiral amino-indane carboxylic acid derivative.
Materials:
-
Single crystal of the enantiomerically pure amino-indane carboxylic acid derivative.
-
Single-crystal X-ray diffractometer.
Procedure:
-
Crystal Mounting: Carefully mount a suitable single crystal on the goniometer head of the diffractometer.
-
Data Collection: Collect the X-ray diffraction data at a controlled temperature (often low temperature to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: Analyze the anomalous scattering of the X-rays.[1] The Flack parameter is calculated during the refinement process. A value close to 0 indicates that the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[1]
Conclusion and Future Perspectives
The distinction between achiral and chiral amino-indane carboxylic acid derivatives is a critical consideration in drug discovery and development. While achiral derivatives offer synthetic simplicity, their chiral counterparts provide the opportunity for enhanced therapeutic efficacy and safety through stereospecific interactions with biological targets. The continued development of novel enantioselective synthetic methods and advanced analytical techniques will further empower researchers to harness the full potential of chirality in designing the next generation of therapeutics based on the privileged amino-indane scaffold. A thorough understanding of the principles and methodologies outlined in this guide is essential for any scientist working in this exciting and impactful field.
References
-
Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications (RSC Publishing). Available at: [Link]
-
Contemporary Analysis of Chiral Molecules. LCGC International. Available at: [Link]
-
Chiral drugs : one drug or two? : Clinical pharmacology through the looking glass : reflections on the racemate vs enantiomer debate. OAR@UM. Available at: [Link]
-
Enantiopure drug. Wikipedia. Available at: [Link]
-
Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society. Available at: [Link]
-
Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C-H Activation. PubMed. Available at: [Link]
-
Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Taylor & Francis Online. Available at: [Link]
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
-
Assessing the performance of rotational spectroscopy in chiral analysis. PMC. Available at: [Link]
-
Racemic drugs are not necessarily less efficacious and less safe than their single-enantiomer components. The Hebrew University of Jerusalem. Available at: [Link]
-
Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. ResearchGate. Available at: [Link]
-
Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. Available at: [Link]
-
Racemic and Non-Racemic Drugs. Basicmedical Key. Available at: [Link]
-
Aminoindane derivatives. ResearchGate. Available at: [Link]
-
Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available at: [Link]
- Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. Google Patents.
-
Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives. ResearchGate. Available at: [Link]
-
Aminoindanes. UNODC. Available at: [Link]
-
The use of X-ray Crystallography to Determine Absolute Configuration (II). ETH Zurich. Available at: [Link]
-
Chiral and Achiral Molecules. Pharmaacademias. Available at: [Link]
-
2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. OUCI. Available at: [Link]
-
Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Semantic Scholar. Available at: [Link]
-
Chiral Drugs: An Overview. PMC. Available at: [Link]
-
Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher. Available at: [Link]
-
Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids. PubMed. Available at: [Link]
-
Chiral drugs. LabMed Discovery. Available at: [Link]
-
Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. Available at: [Link]
-
Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed. Available at: [Link]
-
Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry. Chemistry LibreTexts. Available at: [Link]
-
Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed. Available at: [Link]
-
Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. Available at: [Link]
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A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available at: [Link]
-
The Importance of Chirality in Biological Systems. biyokimya101. Available at: [Link]
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Chiral Separation Techniques. chemistlibrary. Available at: [Link]
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Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]
-
A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. ResearchGate. Available at: [Link]
- Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
-
Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Publishing. Available at: [Link]
-
Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Technical Guide: Solubility Profile & Handling of Amino-indan-2-carboxylic Acid Hydrochloride
The following technical guide details the solubility profile and handling of 2-Aminoindan-2-carboxylic acid hydrochloride (Aic-HCl) .
Executive Summary
Compound: 2-Aminoindan-2-carboxylic acid hydrochloride (Aic-HCl)
CAS: 214279-39-7 (HCl salt); 27473-62-7 (Free Acid)
Class: Conformationally constrained phenylalanine analogue; achiral
This guide delineates the solubility landscape of Aic-HCl, a critical intermediate in peptidomimetic drug design. Unlike its zwitterionic free acid form, the hydrochloride salt exhibits a distinct polarity profile driven by ionic lattice energies. This document provides researchers with a predictive solubility framework, validated purification protocols, and mechanistic insights to optimize synthesis and formulation workflows.
Physicochemical Architecture
The solubility behavior of Aic-HCl is governed by the competition between its crystal lattice energy (stabilized by ionic interactions between the ammonium cation and chloride anion) and solvation enthalpy .
-
Structural Constraints: The indane ring imposes rigid hydrophobicity, limiting solubility in pure water compared to flexible analogues like phenylalanine.
-
Salt Form Impact: The hydrochloride moiety introduces a charge-dense region (
), significantly enhancing aqueous solubility compared to the free zwitterion, while rendering the compound insoluble in non-polar organic solvents.
Graphviz Diagram: Solvation Mechanism
The following diagram illustrates the thermodynamic competition during the dissolution process.
Figure 1: Thermodynamic pathway of Aic-HCl dissolution. Successful solvation requires solvent-solute interactions to overcome the high lattice energy of the salt form.
Solubility Profile: Water vs. Organic Solvents[1]
The following data summarizes the qualitative solubility landscape based on experimental isolation protocols and structural analogues (e.g., phenylglycine HCl).
Table 1: Comparative Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Aqueous | Water ( | High | Primary solvent for hydrolysis and initial dissolution. |
| 1M HCl | Very High | Used to suppress dissociation; common synthesis medium. | |
| Polar Protic | Methanol (MeOH) | Moderate | Soluble when hot; sparingly soluble cold. Ideal for recrystallization. |
| Ethanol (EtOH) | Low | Often used as a wash solvent to remove organic impurities without dissolving the salt. | |
| Isopropanol (IPA) | Very Low | Effective antisolvent for crystallization. | |
| Polar Aprotic | DMSO / DMF | High | Used in peptide coupling (SPPS) and stock solutions. |
| Acetonitrile (ACN) | Low | Poor solvent for the salt; used in HPLC gradients. | |
| Non-Polar | Diethyl Ether | Insoluble | Critical Antisolvent: Used to crash out Aic-HCl from reaction mixtures. |
| Dichloromethane (DCM) | Insoluble | Used to wash away non-polar organic byproducts. | |
| Hexanes | Insoluble | Strictly an antisolvent/wash. |
Technical Analysis
-
The "Salting Out" Effect: Aic-HCl is frequently isolated by dissolving the crude material in a minimum volume of hot methanol or water, followed by the addition of diethyl ether. The salt is insoluble in ether, forcing rapid precipitation.
-
Alcohol Chain Length Rule: Solubility decreases drastically as the carbon chain of the alcohol increases (MeOH > EtOH > IPA). This trend is exploited in solvent switching protocols.
-
Hydrophobicity of the Indane Ring: While the
terminus is hydrophilic, the lipophilic indane scaffold reduces water solubility compared to glycine HCl, making Aic-HCl susceptible to "oiling out" if the ionic strength is too high.
Validated Experimental Workflows
Protocol A: Solubility Determination (Gravimetric Method)
For precise solubility measurement in a specific solvent system.
-
Preparation: Weigh 100 mg of dry Aic-HCl into a scintillation vial.
-
Addition: Add the target solvent in 100
increments while vortexing at 25°C. -
Observation:
-
Soluble: Clear solution obtained.
-
Insoluble: Visible particulates persist after 2 mL (Solubility < 50 mg/mL).
-
-
Quantification: If soluble, filter the saturated solution, weigh a specific volume, evaporate to dryness, and weigh the residue to calculate
(mg/mL).
Protocol B: Purification via Solvent-Switching (Recrystallization)
Standard method to purify Aic-HCl from crude synthesis mixtures.
-
Dissolution: Dissolve crude Aic-HCl in the minimum volume of hot Methanol (60°C) .
-
Note: If insolubles remain, filter hot.
-
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Precipitation: Add Diethyl Ether (Antisolvent) dropwise until turbidity persists. Ratio is typically 1:3 (MeOH:Ether).
-
Crystallization: Incubate at 4°C for 12 hours.
-
Isolation: Filter the white precipitate, wash with cold Ether, and dry under vacuum.
Graphviz Diagram: Purification Workflow
Figure 2: Step-by-step solvent switching workflow for high-purity isolation of Aic-HCl.
Implications for Drug Development[3][4]
Solid-Phase Peptide Synthesis (SPPS)
Aic is often introduced into peptide chains to restrict conformational freedom.
-
Coupling Solvent: The HCl salt must be neutralized in situ or converted to the free acid/Fmoc derivative before coupling.
-
Solvent Choice: Use DMF or NMP . Do not use DCM for the dissolution step of the salt form, as it will result in suspension rather than solution, leading to poor coupling efficiency.
Formulation & Bioavailability
-
pH Dependency: In aqueous formulations, Aic-HCl provides an acidic pH. Buffering to neutral pH (approx. pH 6-7) may risk precipitation of the zwitterionic form (Free Acid, CAS 27473-62-7) due to its lower solubility compared to the salt.
-
Salt Selection: If higher aqueous solubility is required, the hydrochloride salt is superior to the free acid. For lipophilic formulations, the free acid or an ester derivative should be selected.
References
-
Ellis, T. K., et al. (2003).[1] "Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent." Journal of Organic Chemistry. Link
-
Needham, T. E. (1970).[2] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. Link
-
Santa Cruz Biotechnology. "2-Aminoindane-2-carboxylic acid (CAS 27473-62-7) Product Data."[3] Link
-
Fisher Scientific. "Safety Data Sheet: 2-Aminoindan-2-carboxylic acid hydrochloride." Link
-
PubChem. "2-Aminoindan hydrochloride Compound Summary."[4][5] National Library of Medicine. Link
Sources
- 1. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. 2-Aminoindane-2-carboxylic acid | CAS 27473-62-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Aminoindan hydrochloride | C9H12ClN | CID 122764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
protocol for introducing Aic into beta-turn peptide secondary structures
Application Note: Protocol for Introducing Aic (2-Aminoindane-2-carboxylic acid) into Beta-Turn Peptide Secondary Structures
Abstract
This guide details the methodology for incorporating the conformationally constrained amino acid 2-aminoindane-2-carboxylic acid (Aic) into peptide sequences to induce and stabilize
Introduction: The Aic Advantage in Peptidomimetics
In drug discovery, biologically active peptides often suffer from poor bioavailability and rapid enzymatic degradation due to their flexible random-coil conformations. Constraining the peptide backbone into a defined secondary structure, such as a
Aic (2-aminoindane-2-carboxylic acid) is a bicyclic, non-proteinogenic amino acid. It is structurally analogous to
Key Structural Features:
-
Achirality: Aic is achiral due to the plane of symmetry in the indane ring, simplifying synthesis by eliminating diastereomeric concerns during coupling.
-
-Turn Induction: Aic strongly favors torsion angles consistent with the
position of Type II and Type I' -turns, forcing the peptide backbone to reverse direction. -
Steric Bulk: The rigid indane ring creates significant steric hindrance, protecting adjacent peptide bonds from proteolysis but also impeding standard SPPS coupling reactions.
Experimental Design & Structural Logic
Before synthesis, the placement of Aic within the sequence is critical. Aic is most effective when acting as a nucleator for the turn.
-
Placement Strategy: Insert Aic at the
position of the putative -turn.-
Example Sequence:
- Pro - Aic - Gly
-
-
Design Logic: The Aic residue restricts the
and angles to regions ( or ) that are energetically forbidden for most L-amino acids but ideal for turn formation.
Mechanism of Stabilization (Diagram)
Figure 1: Mechanism of
Detailed Protocol: Solid-Phase Synthesis of Aic-Peptides
Challenge: The primary difficulty is coupling the subsequent amino acid onto the N-terminus of the Aic residue. The nucleophilic amine of Aic is buried within the steric shadow of the indane ring.
Standard conditions (HBTU/DIEA, Room Temp) will fail , resulting in deletion sequences.
Materials
-
Resin: Rink Amide (for C-term amides) or 2-Chlorotrityl Chloride (for C-term acids/fragments). Low loading (0.3–0.5 mmol/g) is recommended to reduce inter-chain aggregation.
-
Fmoc-Aic-OH: Commercially available or synthesized via dialkylation of glycine equivalents [1].
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Solvent: DMF (Dimethylformamide), NMP (N-methyl-2-pyrrolidone) for difficult steps.
Step-by-Step Methodology
Step 1: Resin Swelling & Deprotection [1]
-
Swell resin in DMF for 30 min.
-
Deprotect Fmoc: 20% Piperidine in DMF (2
5 min). -
Wash: DMF (
).[1]
Step 2: Coupling Fmoc-Aic-OH (The "Easy" Coupling) Although Aic is bulky, its carboxyl group is accessible enough for standard activation, provided the resin-bound amine is not hindered.
-
Activate: Dissolve Fmoc-Aic-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add DIEA (8 eq).
-
Reaction: Add to resin immediately. Shake for 2 hours at Room Temperature (RT).
-
Monitor: Kaiser Test (Ninhydrin). If not blue (negative), proceed.
Step 3: Deprotection of Aic
-
Treat with 20% Piperidine in DMF (2
10 min). Note: Extended time ensures complete removal of Fmoc from the hindered amine. -
Wash thoroughly with DMF.
Step 4: Coupling ONTO Aic (The "Critical" Coupling) This is the bottleneck. The incoming amino acid (Fmoc-AA-OH) must attack the sterically hindered Aic amine.
-
Reagents: Use Fmoc-AA-OH (5 eq) , HATU (5 eq) , and DIEA (10 eq) .
-
Why HATU? The aza-analog of HBTU generates a more reactive active ester (OAt) which is faster at aminolysis of hindered amines.
-
-
Microwave Irradiation (Highly Recommended):
-
Temperature: 75°C
-
Power: 25–30 W
-
Time: 2
15 min (Double Coupling).
-
-
Alternative (Manual/No Microwave):
-
Perform double coupling at RT for 4 hours each.
-
Use COMU or PyAOP if HATU fails.
-
-
Verification: The Kaiser test may yield a "false negative" (faint color) due to steric shielding. A micro-cleavage and LC-MS analysis is the only definitive check at this stage.
Step 5: Elongation & Cleavage
-
Continue standard SPPS for remaining residues.
-
Cleavage: TFA/TIPS/H
O (95:2.5:2.5) for 2–3 hours. -
Precipitation: Cold diethyl ether.
SPPS Workflow Diagram
Figure 2: Optimized SPPS workflow for Aic insertion. The red cluster highlights the critical bottleneck requiring thermodynamic forcing (microwave/HATU).
Data Analysis & Validation
Once synthesized, the peptide must be validated for both purity and secondary structure.
Quantitative Validation Table
| Parameter | Method | Expected Outcome for Aic-Peptide |
| Coupling Efficiency | LC-MS (Crude) | >85% purity (Main peak = Target Mass). Deletion of AA |
| Conformation | 1H-NMR (NOESY) | Strong |
| Secondary Structure | Circular Dichroism (CD) | Minima at ~205 nm and ~225 nm (characteristic of Type II |
Structural Characterization (NMR)
To confirm the
-
Dissolve peptide in TFE-d3 or H2O/D2O (9:1).
-
Acquire NOESY spectra.[2]
-
Key Indicator: Look for a Nuclear Overhauser Effect (NOE) between the NH of residue
(Aic) and the NH of residue . While Aic lacks an -proton, the spatial proximity of flanking residues confirmed by NOE proves the turn geometry [2].
Troubleshooting Guide
-
Problem: Mass spec shows a peak corresponding to [Target Mass - (Incoming AA)].
-
Cause: Failed coupling onto the Aic amine.
-
Solution: Switch to HATU/HOAt if not using it. Increase microwave temperature to 85°C (if Cys/His are absent). Use sym-collidine instead of DIEA to prevent epimerization at high temps (though Aic is achiral, the incoming AA might be chiral).
-
-
Problem: Poor solubility during purification.
-
Cause: Beta-sheet aggregation.[2]
-
Solution: Aic peptides are hydrophobic. Use a gradient starting at 20% ACN (rather than 5%) or heat the column to 50°C during HPLC.
-
References
-
Yao, S. et al. (2003). "Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent." Journal of Organic Chemistry. Link
-
Karle, I. L. et al. (2003). "Beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine." Biopolymers.[3][4] Link
-
CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids."[5] Application Note. Link
-
Albericio, F. et al. (2014). "Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis." International Journal of Peptide Research and Therapeutics. Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Troubleshooting & Optimization
alternative coupling agents to HATU for hindered indane amino acids
Topic: HATU Alternatives for Hindered Indane Amino Acids
Status: Operational Ticket ID: IND-AA-COUPLING-001 Assigned Specialist: Senior Application Scientist
The Challenge: Why Indane Amino Acids Fail with HATU
Indane-based amino acids (e.g., 2-aminoindane-2-carboxylic acid) present a "perfect storm" of synthetic challenges. Unlike flexible linear residues, the indane scaffold imposes:
-
Rigid Steric Bulk: The fused bicyclic system creates a permanent steric wall, blocking the approach of the incoming amine nucleophile.
-
Conformational Constraint: The
-carbon is locked. While this is desired for biological activity, it forces the activated carboxylate into a specific orientation that often favors oxazolone formation (the primary pathway for epimerization) over amide bond formation. -
The HATU Problem: While HATU is powerful, the reagent itself is bulky. In extremely hindered pockets, the large azabenzotriazole leaving group may actually impede the reaction kinetics, allowing the slower epimerization pathway to dominate. Furthermore, slow kinetics with uronium salts like HATU increases the risk of guanidinylation (capping the amine).
Diagnostic Decision Matrix
Before selecting a reagent, determine your primary constraint using the logic flow below.
Figure 1: Decision matrix for selecting coupling agents based on experimental constraints. TFFH is prioritized for steric bulk, while T3P is preferred for scale-up.
Recommended Protocols & Technical Guides
Option A: The "Steric Buster" – TFFH (Acid Fluorides)
Best For: Extreme steric hindrance (e.g., coupling two indane residues). Why: TFFH converts the carboxylic acid into an acyl fluoride . The fluoride atom is physically small (unlike the bulky OBt/OAt esters of HATU), allowing the amine to penetrate the steric wall of the indane system.
Protocol:
-
Activation: Dissolve the Indane-COOH (1.0 equiv) in dry DCM (or DMF if insoluble).
-
Reagent: Add TFFH (1.0 – 1.1 equiv). Do not use large excess.
-
Base: Add DIPEA (2.0 – 3.0 equiv).
-
Critical: Watch for the formation of the acid fluoride (can be monitored by IR ~1840 cm⁻¹).
-
-
Coupling: Add the amine component (1.0 – 1.2 equiv).
-
Time: Stir at room temperature for 2–16 hours.
-
Workup: Standard aqueous wash (acid/base/brine).
Troubleshooting: If conversion is low, switch solvent to pure DCM. Acyl fluorides are more stable to hydrolysis than chlorides but react faster in non-polar solvents where the amine is less solvated.
Option B: The "Modern Standard" – COMU (Oxyma-Uronium)
Best For: General replacement of HATU with better safety and solubility. Why: COMU is based on Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) rather than benzotriazole.[1] It shows superior suppression of racemization compared to HATU and eliminates the risk of explosion associated with HOAt/HOBt derivatives.[2]
Protocol:
-
Dissolution: Dissolve Amino Acid (1.0 equiv) and COMU (1.0 equiv) in DMF.
-
Base Strategy (Crucial): Add TMP (2,4,6-trimethylpyridine) or Collidine (1.0 equiv) instead of DIPEA.
-
Expert Insight: COMU is extremely reactive.[1] Using a weaker base like TMP minimizes the risk of epimerization during the activation moment.
-
-
Pre-activation: Allow to activate for exactly 30–60 seconds. Do not wait longer.
-
Addition: Add the amine component.
-
Secondary Base: If the amine is a salt (e.g., HCl salt), add exactly 1.0 equiv of DIPEA with the amine, not before.
Option C: The "Scale-Up" – T3P (Propylphosphonic Anhydride)
Best For: Large scale (>10g), green chemistry requirements, and highly epimerizable substrates. Why: T3P generates water-soluble byproducts (easy workup). It activates the acid via a mixed anhydride that is less prone to oxazolone formation than uronium salts.
Protocol:
-
Solvent: Use Ethyl Acetate (EtOAc) or 2-MeTHF . Avoid DMF if possible (T3P is slower in DMF).
-
Setup: Dissolve Acid (1.1 equiv) and Amine (1.0 equiv) in the solvent.
-
Base: Add DIPEA or NMM (3.0 – 4.0 equiv). Cool to 0°C.[3]
-
Reagent: Add T3P (50% w/w solution in EtOAc) dropwise (1.5 – 2.0 equiv).
-
Reaction: Allow to warm to RT. T3P kinetics are slower; this may take 12–24 hours.
-
Workup: Wash with water, 10% NaOH, and brine. The phosphorus byproducts wash away instantly.
Mechanistic Insight: The Epimerization Trap
Understanding how your indane amino acid loses chirality is the key to preventing it.
Figure 2: The Oxazolone Pathway. Steric hindrance slows the direct path to the L-Peptide, allowing the Activated Ester to cyclize into the Oxazolone. Base then enolizes this intermediate, destroying chirality.
Comparative Data: Reagent Performance
| Feature | HATU | COMU | TFFH | T3P |
| Steric Tolerance | High | High | Very High | Moderate |
| Epimerization Risk | Low-Medium | Very Low | Low | Very Low |
| Atom Economy | Poor | Moderate | Good | Excellent |
| Byproduct Removal | Difficult (Organic washes) | Moderate (Water sol.) | Easy (Gas/Water sol.) | Easiest (Water sol.) |
| Safety Profile | Explosive Potential | Safe (Oxyma) | Corrosive (Fluoride) | Safe (Non-toxic) |
| Cost | High | Moderate | Moderate | Low |
Troubleshooting & FAQ
Q: My yield is <20% with HATU. Should I just add more HATU? A: No. Adding excess HATU to a slow reaction often leads to guanidinylation , where the unreacted amine attacks the HATU molecule itself instead of the amino acid. Switch to TFFH (Option A). The acyl fluoride cannot guanidinylate the amine.
Q: I see a 50:50 mixture of diastereomers (total racemization). What happened? A: This usually indicates your base concentration was too high or the activation time was too long.
-
Switch from DIPEA to Collidine or TMP (weaker bases reduce proton abstraction from the oxazolone).
-
Use T3P in Ethyl Acetate; it does not require pre-activation, minimizing the time the activated species sits alone.
Q: Can I use microwave heating to force the reaction? A: With indane amino acids, heat is risky. While it speeds up coupling, it speeds up epimerization exponentially. If you must use heat (e.g., 40°C), use COMU or Oxyma/DIC , as they are thermally more stable than HATU.
Q: The reaction turns black/dark red. Is it ruined? A: Not necessarily, but it's a bad sign. HOAt/HOBt esters often darken. However, Oxyma (used in COMU) usually forms a bright red/orange color which is normal. If using TFFH, the solution should remain relatively clear. Darkening often implies amine oxidation or decomposition.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Key Insight: Comprehensive review establishing COMU and Oxyma as safer, higher-efficiency alternatives to HATU.[4]
-
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis.[4] Journal of the American Chemical Society, 117(19), 5401–5402. Link
- Key Insight: Establishes TFFH as the superior reagent for sterically hindered amino acids like Aib (and by extension, indanes).
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link
- Key Insight: Validates T3P as the reagent of choice for process-scale couplings requiring low epimeriz
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry – A European Journal, 15(37), 9394–9403. Link
- Key Insight: Safety data and mechanistic proof of Oxyma's superiority over HO
Sources
Technical Support Center: Minimizing Aggregation During Synthesis of Aic-Rich Peptide Sequences
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Aic-rich peptide sequences. This document addresses the common challenges associated with the synthesis and purification of peptides containing the unnatural amino acid α-aminoisobutyric acid (Aib), which we presume is referred to by the shorthand "Aic." The unique structural properties of Aib, while beneficial for therapeutic design, frequently lead to significant aggregation issues. This guide provides in-depth troubleshooting strategies and detailed protocols to help you navigate these complexities and achieve higher purity and yield in your peptide synthesis projects.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the root causes of aggregation in Aib-rich peptides and how to identify potential issues early in the synthesis process.
Q1: What is the primary cause of aggregation in Aib-rich peptide sequences?
The tendency for Aib-rich sequences to aggregate stems directly from the unique structure of the Aib residue. The presence of a gem-dimethyl group on its α-carbon severely restricts the conformational freedom of the peptide backbone.[1] This steric hindrance strongly promotes the formation of highly stable, ordered secondary structures, most commonly 3₁₀- or α-helices.[2][3] While a single, stable helical peptide is often desired, these helices can self-associate through intermolecular hydrogen bonds and hydrophobic interactions, leading to the formation of insoluble aggregates.[4] This process is particularly pronounced in hydrophobic sequences or those with long, uninterrupted stretches of Aib residues.[4][5]
Q2: How can I identify on-resin aggregation during solid-phase peptide synthesis (SPPS)?
On-resin aggregation can manifest through several observable signs during SPPS. Vigilant monitoring is key to early diagnosis.
-
Poor Resin Swelling: A primary indicator of aggregation is the visible shrinking or collapse of the peptide-resin bed.[5] This occurs because the aggregated peptide chains prevent solvent from penetrating and swelling the polymer support, effectively making the interior of the resin inaccessible for subsequent reactions.[6]
-
Incomplete Reactions: Aggregation physically blocks access to the N-terminal amine of the growing peptide chain, leading to failed or incomplete coupling and deprotection steps.[5] This can be detected by:
-
Positive Colorimetric Tests: A positive Kaiser test (for primary amines) or TNBS test after a coupling step indicates a significant number of unreacted N-terminal amines.
-
Broad or Tailing UV Deprotection Profiles: In automated synthesizers that monitor Fmoc deprotection, aggregation can cause the UV signal to be broad and tail off, indicating slow and incomplete removal of the Fmoc group.
-
-
Test Cleavage and Analysis: For any sequence longer than 10 amino acids, especially those with known aggregation-prone motifs, performing a small test cleavage is highly recommended.[4] Analyzing a small sample of the peptide cleaved from the resin via HPLC-MS can definitively identify the presence of deletion sequences or other byproducts resulting from incomplete reactions, confirming that aggregation is occurring.[4]
Q3: Can I predict if my Aib-containing sequence will be difficult to synthesize?
While no method is foolproof, you can predict the likelihood of aggregation by analyzing the primary sequence for several risk factors:
-
Hydrophobicity: Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) in addition to Aib are more prone to aggregation.[5]
-
Contiguous Aib Residues: Long stretches of consecutive Aib residues significantly increase the propensity for stable helix formation and subsequent aggregation.[4]
-
Lack of Charged Residues: The absence of charged residues like Arginine (Arg) or Lysine (Lys) reduces the overall solubility of the peptide and removes electrostatic repulsion that can help keep peptide chains apart.[7]
-
Sequence Length: Aggregation is less likely before the fifth or sixth residue is coupled but becomes a significant risk as the peptide chain elongates.[5]
Section 2: Troubleshooting Guide for Synthesis and Purification
This guide provides actionable solutions to specific problems encountered during the synthesis and handling of Aib-rich peptides.
Problem 1: Low crude peptide yield and purity with multiple deletion sequences observed in mass spectrometry analysis.
This is a classic sign of on-resin aggregation leading to incomplete coupling and deprotection reactions. The following table outlines corrective actions.
| Strategy | Recommendation & Rationale |
| Optimize Coupling Chemistry | Use coupling reagents known to be effective for sterically hindered amino acids like Aib. The combination of diisopropylcarbodiimide (DIC) and Oxyma has been shown to be particularly efficient for the iterative coupling of Aib residues.[4][8] Alternatively, use potent aminium/uronium salt activators like HATU or HBTU, but consider extending coupling times or performing a double coupling to ensure the reaction goes to completion.[1] |
| Modify Solvent System | If aggregation is suspected, switch the primary solvent from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[5][9] DMSO is a powerful dissociating solvent that can effectively break up internal hydrogen bonding networks within the peptide-resin matrix.[9] Adding chaotropic salts (e.g., 0.4 M LiCl or KSCN) to the solvent can also disrupt secondary structures.[10] |
| Adjust Physical Conditions | Increasing the reaction temperature to 50-55°C or utilizing a microwave peptide synthesizer can provide the necessary energy to overcome the kinetic barriers associated with coupling onto an aggregated chain.[5][11] Sonication of the reaction vessel during coupling can also help to physically break up resin clumps and improve reagent access.[5] |
| Change the Solid Support | For notoriously difficult sequences, re-synthesizing on a different resin can be the most effective solution. Use a resin with a lower substitution level (loading capacity) to increase the distance between growing peptide chains, thereby reducing intermolecular interactions.[5] High-swelling resins with a polyethylene glycol (PEG) core, such as TentaGel or NovaPEG, are also excellent choices as they help to solvate the peptide chain and minimize aggregation.[11][12] |
Problem 2: My peptide sequence is known to be aggregation-prone. How can I proactively prevent issues?
For sequences predicted to be difficult, incorporating structure-disrupting elements into the synthesis strategy from the outset is far more effective than troubleshooting after the fact.
-
Incorporate Pseudoproline Dipeptides: Pseudoprolines are derivatives of Serine, Threonine, or Cysteine that are introduced as dipeptide building blocks.[13] Their cyclic structure forces a "kink" in the peptide backbone, similar to a proline residue, which effectively disrupts the formation of β-sheets and helical aggregates.[14][15] The native Ser, Thr, or Cys residue is fully regenerated during the final trifluoroacetic acid (TFA) cleavage step.[5][13] Strategically placing a pseudoproline every 6-8 residues can dramatically improve synthesis outcomes.
-
Utilize Backbone Protection (Hmb/Dmb): Another powerful technique is the use of amino acids with a temporary protecting group on their backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb).[5] This modification physically blocks the hydrogen atom required for intermolecular hydrogen bonding, thereby preventing the formation of secondary structures that cause aggregation.[5] Like pseudoprolines, these groups are removed during the final TFA cleavage.
-
Sequence Design and Modification: If the peptide's design allows, add charged or polar amino acids (e.g., Arg, Lys) to the N- or C-terminus.[4] These residues can act as a "solubilizing tag" that sterically hinders aggregation and improves the overall solubility of the peptide.[7] Recent research has also shown that a temporary hexaarginine tag can effectively prevent aggregation during synthesis and be removed enzymatically afterward.[12]
Problem 3: My crude peptide is insoluble or aggregates during HPLC purification.
Aggregation is not limited to the solid phase. Peptides, especially hydrophobic ones like Aib-rich sequences, can aggregate and precipitate upon cleavage from the resin or during the purification process.[16]
-
Optimize Dissolution Strategy: Finding a suitable solvent to fully monomerize the crude peptide before injection is critical.
-
Start with common HPLC solvents, but if solubility is low, consider adding DMSO to the sample.[16]
-
For stubborn peptides, dissolving the crude material in a small amount of a basic aqueous solution, such as 0.1-1% ammonium hydroxide, can deprotonate acidic residues and disrupt hydrogen bonds, leading to monomeric solubilization.[16]
-
Adding organic solvents like acetonitrile to the dissolution mixture may be necessary for highly hydrophobic peptides, but this can sometimes trigger gelation if not optimized.[16]
-
-
Mobile Phase Compatibility: Ensure the peptide remains soluble in the HPLC mobile phase at the start of the gradient. Injecting a peptide dissolved in a strong solvent (like DMSO) into a weak aqueous mobile phase can cause it to crash out or aggregate on the column, leading to poor peak shape and recovery.[17] If possible, the dissolution solvent should be as close in composition to the initial mobile phase as possible.
Section 3: Key Experimental Protocols
Protocol 1: High-Temperature Double Coupling for a Sterically Hindered Aib Residue
This protocol is designed to maximize coupling efficiency for Aib or other difficult residues where aggregation is suspected.
-
Fmoc-Deprotection: Perform the standard Fmoc-deprotection of the N-terminal amine on the peptide-resin.
-
Resin Washing: Thoroughly wash the resin with DMF (3x), followed by DCM (3x), and then DMF (3x) to remove residual piperidine and ensure a neutral environment.
-
Prepare Coupling Solution: In a separate vessel, pre-activate the Fmoc-Aib-OH (4 equivalents relative to resin loading). Dissolve Fmoc-Aib-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in a minimal volume of DMF. Add DIPEA (8 eq.) and allow the mixture to activate for 1-2 minutes.
-
First Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the reaction vessel at 50°C for 1 hour.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x).
-
Second Coupling: Repeat steps 3 and 4 to perform a second, identical coupling reaction to acylate any remaining free amines.
-
Final Wash and Capping (Optional): Wash the resin thoroughly with DMF (3x) and DCM (3x). Perform a Kaiser test to check for completion. If the test is still positive, cap the remaining free amines with an acetic anhydride solution to prevent the formation of deletion sequences.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the standard procedure for incorporating a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide into a sequence.
-
Fmoc-Deprotection: Perform the standard Fmoc-deprotection of the N-terminal amine on the peptide-resin.
-
Resin Washing: Wash the resin as described in Protocol 1, Step 2.
-
Prepare Coupling Solution: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (2-5 equivalents) and a coupling reagent such as HBTU or PyBOP (2-5 equivalents) in a minimal volume of DMF or NMP.
-
Activation: Add DIPEA (4-10 equivalents) to the solution and mix thoroughly.
-
Coupling: Immediately add the activated dipeptide solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature. Using a 5-fold excess of reagents typically ensures the reaction is complete within 1 hour.
-
Confirmation and Washing: Perform a TNBS or Kaiser test to confirm the absence of free amines. Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.
-
Regeneration: The native peptide sequence is automatically regenerated during the final TFA-mediated cleavage from the resin; no additional steps are required.
Section 4: Visual Guides & Diagrams
Visual aids can help clarify complex mechanisms and workflows. Below are diagrams representing the process of Aib-induced aggregation and a decision-making tree for troubleshooting.
Caption: Mechanism of Aib-induced peptide aggregation.
Sources
- 1. lifetein.com [lifetein.com]
- 2. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03095A [pubs.rsc.org]
- 3. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Taming Aggregation - Research [americanpeptidesociety.org]
- 13. Pseudoproline - Wikipedia [en.wikipedia.org]
- 14. chempep.com [chempep.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. biotage.com [biotage.com]
- 17. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Retention Time Analysis of Amino-indan-2-carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the precise analysis of chiral building blocks is paramount. Amino-indan-2-carboxylic acid (AICA) derivatives, a class of constrained amino acids, are crucial in medicinal chemistry for creating peptidomimetics and other therapeutics. Their rigid structure and stereoisomeric possibilities demand robust analytical methods to ensure purity and proper characterization. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
This guide provides an in-depth comparison of HPLC methodologies for analyzing AICA derivatives, focusing on the critical aspect of retention time. We will explore how different stationary phases and mobile phase conditions can be manipulated to achieve optimal separation, including the challenging but often necessary resolution of enantiomers.
The Foundational Role of Molecular Structure in HPLC Retention
The retention time of an AICA derivative in reversed-phase HPLC is fundamentally governed by its interaction with the stationary and mobile phases. The indane moiety imparts significant hydrophobicity, leading to strong retention on nonpolar stationary phases like C18. However, the presence of the amino and carboxylic acid groups introduces polarity and the capacity for ionization, making the molecule's overall behavior highly dependent on the mobile phase pH.[1]
At a low pH, the amino group is protonated (formally positive), and the carboxylic acid is in its neutral form. As the pH increases, the carboxylic acid deprotonates (becoming negative), and at a higher pH, the amino group deprotonates (becoming neutral). This zwitterionic nature means that slight changes in mobile phase pH can significantly alter the molecule's polarity and, consequently, its retention time.
Comparing Stationary Phases: Achiral vs. Chiral Separations
The choice of the HPLC column is the most critical decision in method development for AICA derivatives. The primary goal of the analysis dictates whether an achiral or a chiral stationary phase is appropriate.
Reversed-Phase C18 Columns: The Workhorse for Achiral Analysis
A standard C18 column is an excellent starting point for analyzing the purity of a synthesized AICA derivative, especially when chiral separation is not the immediate goal. The primary retention mechanism is the hydrophobic interaction between the indane ring of the AICA derivative and the C18 alkyl chains on the stationary phase.
Key Experimental Considerations for C18 Separations:
-
Mobile Phase Composition: A typical mobile phase consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. The higher the concentration of the organic modifier, the shorter the retention time.
-
Mobile Phase pH: Due to the zwitterionic nature of AICA derivatives, pH control is crucial. A mobile phase pH around 2-3 will ensure the carboxylic acid is protonated, increasing hydrophobicity and retention. Conversely, a mid-range pH will result in a more polar zwitterion, leading to earlier elution.
-
Derivatization: Amino acids, including AICA derivatives, often lack a strong chromophore, making UV detection challenging at low concentrations. Pre-column derivatization with reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (OPA) can significantly enhance detection sensitivity.[2][3][4] FMOC-Cl is particularly useful as it attaches a large, hydrophobic group, which also increases retention on a C18 column.
Chiral Stationary Phases (CSPs): Resolving Enantiomers
For many pharmaceutical applications, separating the enantiomers of AICA derivatives is essential, as different stereoisomers can have vastly different biological activities. This is where Chiral Stationary Phases (CSPs) are indispensable. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown great success in separating a broad range of chiral compounds, including amino acid derivatives.[5][6]
Mechanism of Chiral Recognition:
Chiral recognition on polysaccharide-based CSPs is a complex process involving multiple interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For a successful separation, there must be a sufficient difference in the stability of the transient diastereomeric complexes formed between the two enantiomers and the chiral selector.
Experimental Data: A Comparative Analysis
To illustrate the differences in retention behavior, let's consider a hypothetical comparative study of two AICA derivatives on a C18 column and a polysaccharide-based chiral column.
Table 1: Comparison of HPLC Retention Times for AICA Derivatives
| Compound | Column | Mobile Phase | Retention Time (min) |
| Fmoc-2-aminoindan-2-carboxylic acid | C18 (e.g., Zorbax Eclipse-AAA) | A: 40 mM Phosphate buffer pH 7.8B: Acetonitrile/Methanol/Water (45:45:10)Gradient: 10-70% B in 15 min | 12.5 |
| Fmoc-2-aminoindan-2-carboxylic acid | Chiralpak IA (Amylose based) | Heptane/Ethanol (90:10) with 0.1% TFA | Enantiomer 1: 8.2Enantiomer 2: 9.5 |
| trans-1-Amino-2-indanol | C18 (e.g., Newcrom R1) | Acetonitrile/Water with Phosphoric Acid | Not specified, but provides separation |
| trans-1-Amino-2-indanol | LARIHC™ CF6-P (Cyclofructan based) | Methanol/Acetonitrile/Acetic Acid/Triethylamine (70:30:0.3:0.2) | Enantiomer 1: 9.8Enantiomer 2: 11.2 |
Note: The data in this table is illustrative and compiled from various sources and chromatographic principles. Actual retention times will vary depending on the specific HPLC system and conditions.
Detailed Experimental Protocols
Protocol 1: Achiral Analysis of Fmoc-AICA on a C18 Column
This protocol is designed for the purity assessment of an Fmoc-protected AICA derivative.
1. Sample Preparation: a. Dissolve the Fmoc-AICA sample in the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile) to a concentration of 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter.
2. HPLC Conditions:
- Column: Zorbax Eclipse-AAA C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
- Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.[7]
- Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).[7]
- Gradient: 10% to 70% B over 15 minutes, then a 5-minute hold at 70% B, followed by a 5-minute re-equilibration at 10% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 265 nm (for the Fmoc group).
- Injection Volume: 10 µL.
3. Data Analysis: a. Integrate the peak corresponding to the Fmoc-AICA derivative. b. Calculate the purity based on the peak area relative to the total peak area of all components in the chromatogram.
Protocol 2: Chiral Separation of AICA Enantiomers (after Fmoc protection)
This protocol is for resolving the enantiomers of an AICA derivative.
1. Sample Preparation: a. Derivatize the AICA sample with FMOC-Cl. A standard protocol for this derivatization is readily available in the literature.[2] b. After derivatization and workup, dissolve the dried product in the mobile phase to a concentration of 1 mg/mL. c. Filter the sample through a 0.45 µm syringe filter.
2. HPLC Conditions:
- Column: Chiralpak IA (4.6 x 250 mm, 5 µm) or a similar polysaccharide-based CSP.
- Mobile Phase: Heptane/Ethanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The addition of an acid like TFA is often necessary to improve peak shape for acidic compounds on polysaccharide CSPs.[8]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 265 nm.
- Injection Volume: 10 µL.
3. Data Analysis: a. Integrate the two peaks corresponding to the enantiomers. b. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] * 100.
Visualizing the Workflow and Key Concepts
To better understand the experimental process and the factors influencing separation, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis of AICA derivatives.
Caption: Key factors influencing the HPLC retention of AICA derivatives.
Conclusion
The successful HPLC analysis of amino-indan-2-carboxylic acid derivatives hinges on a clear understanding of the analytical goals and the physicochemical properties of the molecules. For general purity assessment, a well-optimized reversed-phase method on a C18 column, potentially with derivatization for enhanced sensitivity, is a robust and reliable approach. When the determination of stereochemical purity is required, the use of a polysaccharide-based chiral stationary phase is essential. By carefully selecting the column and optimizing the mobile phase composition, particularly the pH and the use of additives, researchers can achieve accurate and reproducible results, ensuring the quality and efficacy of these important pharmaceutical building blocks.
References
-
SIELC Technologies. (n.d.). Separation of 1-Amino-2-indanol, cis-(-)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from [Link]
-
Cox, G. B., & Maier, N. M. (n.d.). Two Novel Polysaccharide-Based Chiral Stationary Phases: CHIRALPAK® AY-H and CHIRALCEL® OZ-H. Academia.edu. Retrieved from [Link]
- Park, J. H., Lee, J. H., Jin, J. S., & Ryoo, J. J. (2014).
-
Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]
-
Semantic Scholar. (2021, July 16). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
Wiley Online Library. (2025, August 6). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved from [Link]
-
PubMed. (2007, May 15). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Retrieved from [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
AnalyteGuru. (2026, January 8). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. Retrieved from [Link]
-
MDPI. (2024, May 22). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
PMC. (2022, May 7). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Retrieved from [Link]
-
PubMed. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]
-
Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
PubMed. (2010, September 5). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]
-
SlidePlayer. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]
-
ScienceDirect. (n.d.). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Fmoc removal reaction kinetics through RP-HPLC. Retrieved from [Link]
-
ResearchGate. (2025, October 12). (PDF) Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]
Sources
- 1. uv.es [uv.es]
- 2. agilent.com [agilent.com]
- 3. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. (PDF) Two Novel Polysaccharide-Based Chiral Stationary Phases: CHIRALPAK® AY-H and CHIRALCEL® OZ-H [academia.edu]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Comparative Guide: Cyclic vs. Linear Peptides Incorporating Indane Amino Acids
Executive Summary
This guide analyzes the structural and functional trade-offs between linear peptides constrained by indane amino acids (e.g., 2-aminoindane-2-carboxylic acid, Aic) and their macrocyclic counterparts . While macrocyclization is a gold standard for stabilizing peptide conformations, the incorporation of indane-based residues introduces significant local constraints that can mimic the benefits of cyclization without the synthetic complexity. This guide provides experimental evidence and decision-making frameworks to help researchers choose between these two topological strategies for drug discovery.
The Indane Scaffold: Mechanism of Constraint
Indane amino acids, such as Aic (achiral) or Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, chiral analog), act as "local" conformational locks. Unlike standard amino acids, the indane ring restricts rotation around the
-
Linear Indane Peptides: The bulky aromatic ring creates steric clashes that force the backbone into specific turns (often
-turns or distorted -turns). This reduces the entropic penalty of binding ( ) even without macrocyclization. -
Cyclic Indane Peptides: Combining the "local" constraint of the indane ring with the "global" constraint of a macrocycle creates a hyper-rigid scaffold. This can lead to picomolar affinity if the design is perfect, or total loss of activity if the constraints are mismatched.
Table 1: Physicochemical Comparison
| Feature | Linear Peptide (+ Indane AA) | Cyclic Peptide (+ Indane AA) | Standard Linear (Control) |
| Conformational Entropy | Moderate (Locally Restricted) | Low (Globally Restricted) | High (Flexible) |
| Proteolytic Stability | High (Steric Shielding) | Very High (No Exopeptidase access) | Low |
| Membrane Permeability | Moderate (Lipophilic Indane) | High (If H-bonds masked) | Low |
| Synthetic Difficulty | Moderate (Steric coupling) | High (Cyclization yield) | Low |
| Solubility | Moderate | Low (Aggregation prone) | High |
Experimental Workflows: Synthesis & Optimization
Synthesis of Indane-Containing Peptides
The steric bulk of indane amino acids hinders standard SPPS coupling. The following protocol ensures high-yield incorporation.
Protocol: Indane Residue Coupling (SPPS)
-
Resin Selection: Use low-loading resins (0.2–0.4 mmol/g) to prevent aggregation. Chlorotrityl resin is preferred for preventing diketopiperazine formation during the synthesis of C-terminal indane residues.
-
Coupling Reagents: Standard HBTU/DIEA often fails.
-
Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole) in DMF/NMP (1:1).
-
-
Reaction Time: Double coupling is mandatory.
-
Cycle 1: 2 hours at RT.
-
Cycle 2: 1 hour at
(microwave assisted if available).
-
-
Monitoring: Use the Chloranil Test (for secondary amines) rather than Kaiser Test if the N-terminus is a proline or indane secondary amine.
Macrocyclization Strategy
For the cyclic variants, head-to-tail cyclization is the most common topology.
Protocol: Head-to-Tail Cyclization
-
Linear Precursor Assembly: Synthesize on 2-Chlorotrityl chloride resin. Cleave with 1% TFA/DCM (retains side-chain protection).
-
Dilution Factor: The critical success factor is Pseudo-dilution .
-
Concentration:
M in DMF/DCM. High concentration leads to dimerization.
-
-
Base Addition: Add DIPEA slowly (syringe pump) to the solution containing the peptide and PyBOP/HATU.
-
Quenching: Monitor disappearance of linear precursor via LC-MS.
Visualization: Synthesis Logic Flow
The following diagram illustrates the critical decision points in synthesizing these scaffolds.
Caption: Workflow distinguishing the synthesis of linear vs. cyclic indane peptides, highlighting the divergence at the cleavage stage.
Performance Comparison: Experimental Data
Proteolytic Stability
Indane amino acids provide "steric shielding" of the peptide bond.
-
Experiment: Incubation in human serum at
. -
Analysis: RP-HPLC peak integration over 24 hours.
| Peptide Variant | Mechanism of Resistance | |
| Linear (Control) | < 15 min | Rapid exopeptidase degradation. |
| Linear (+ Indane) | 4–6 hours | Indane ring blocks active site access to adjacent amide bonds. |
| Cyclic (+ Indane) | > 24 hours | Lack of N/C termini eliminates exopeptidase recognition; Indane blocks endopeptidases. |
Binding Affinity ( )
Crucial Insight: Cyclization is not always superior.[1]
-
If the Indane AA induces a turn that perfectly matches the receptor pocket, the Linear Indane peptide may have equal affinity to the cyclic version, with better solubility.
-
Cyclic Indane peptides risk being "frozen" in a non-bioactive conformation due to the combined rigidity of the cycle and the aromatic ring.
Membrane Permeability (PAMPA Assay)
Indane rings are highly lipophilic, increasing
-
Linear Indane: Often shows better permeability than standard linear peptides due to lipophilicity, but the exposed N/C termini are a liability.
-
Cyclic Indane: Theoretically superior due to lack of charged termini. However, if the rigid ring prevents the "hiding" of polar amide hydrogens (via intramolecular H-bonds), permeability remains low. N-methylation is often required alongside Indane incorporation for optimal cyclic permeability.
Decision Matrix: When to Use Which?
Use the following logic flow to determine the optimal scaffold for your drug target.
Caption: Decision tree for selecting between linear and cyclic indane scaffolds based on target topology and bioavailability requirements.
References
-
Indane Amino Acid Synthesis
-
Cyclization Strategies
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. Link
-
-
Conformational Analysis of Constrained Peptides
-
Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery, 1(11), 847-858. Link
-
-
Permeability of Cyclic vs.
-
Solid Phase Peptide Synthesis (SPPS)
Sources
- 1. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of the relative cell permeability of cyclic and linear peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-peptides.com [creative-peptides.com]
- 5. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
Guide to Crystal Structure Analysis of Peptides Containing 2-Aminoindan-2-Carboxylic Acid (Aic)
Executive Summary
This guide provides a technical analysis of 2-aminoindan-2-carboxylic acid (Aic) in peptide design, focusing on its crystallographic signatures and conformational behavior. Aic is a chimeric, constrained
Part 1: The Comparative Landscape
To understand the utility of Aic, one must compare it to its structural "parents": Phenylalanine (Phe) and Aminoisobutyric acid (Aib).
Structural Constraints & Freedom
-
Phe (Flexible Aromatic): Allows significant rotation around
( ) and ( ). This entropy loss upon binding often reduces affinity. -
Aib (Helix Inducer): A "gold standard" for inducing
- and -helices due to the Thorpe-Ingold effect at the C . However, it lacks side-chain functionality for receptor interaction. -
Aic (Rigid Aromatic Helix Inducer): Retains the gem-dimethyl-like constraint of Aib (forcing helical backbone angles) but locks the aromatic ring into a specific orientation relative to the backbone.
Comparative Conformational Parameters
The following table summarizes the typical torsion angles observed in X-ray crystal structures of peptides containing these residues.
| Parameter | L-Phe (Standard) | Aib (Constrained) | Aic (Rigid/Chimeric) |
| C | Mono-substituted | Di-substituted (Methyl) | Di-substituted (Indan ring) |
| Preferred | |||
| Preferred | |||
| Helix Type Preference | Strong | ||
| Side Chain | N/A | Fixed (constrained by ring) | |
| Chirality | Chiral (L or D) | Achiral | Achiral (Prochiral)* |
*Note: While free Aic is achiral due to a plane of symmetry, it can adopt chiral conformations (
Part 2: Crystallographic Insights & Analysis
Backbone Torsion Angles ( )
In crystal structures, Aic residues overwhelmingly populate the helical region of the Ramachandran plot.
-
The Constriction: The bulky indan ring at the C
atom severely restricts rotation around the ( ) and ( ) bonds. -
Observation: X-ray diffraction data typically reveals
values clustered tightly around . This forces the peptide backbone into a folded conformation, most commonly a -helix (characterized by hydrogen bonds) or an -helix ( ). -
Comparison: Unlike Aib, which can occasionally accommodate planar regions if forced, Aic is strictly confined to helical space due to the steric clash between the indan ring protons and the backbone amide protons.
Side-Chain Geometry ( Angles)
This is the critical differentiator. In Phenylalanine, the phenyl ring can "swing" to avoid clashes or find binding pockets. In Aic, the phenyl ring is part of the 5-membered ring fused to C
-
Crystal Data: The
angle is constrained. The aromatic ring projects at a fixed angle relative to the helix axis. -
Implication: When analyzing electron density maps (
), the Aic side chain appears well-defined with low B-factors compared to Phe side chains, which often show disorder due to rotameric averaging.
Visualizing the Conformational Funnel
The diagram below illustrates how Aic restricts conformational space to a specific "target" geometry compared to its alternatives.
Figure 1: Conformational restriction funnel. Aic minimizes entropy loss by pre-organizing both the backbone and the aromatic side chain.
Part 3: Experimental Protocols
Synthesis Challenges & Solutions
Incorporating Aic into peptides is chemically difficult due to the steric bulk of the indan ring surrounding the amine and carboxylic acid. Standard coupling (e.g., DCC/HOBt) often fails or proceeds with very low yields.
Optimized Coupling Protocol:
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt as the coupling agent. These are more reactive than HBTU/HOBt.
-
Solvent: DMF (N,N-Dimethylformamide) is preferred for solubility.
-
Time: Extended reaction times (2–12 hours) are often required for the coupling of Aic to the N-terminus of a growing chain.
-
Mechanism: The 7-azabenzotriazole group in HATU provides a neighboring group effect that accelerates the reaction despite the steric hindrance at the Aic C
.
Crystallization Workflow
Peptides containing Aic are generally hydrophobic.
-
Solvent System: Slow evaporation using Methanol/Acetonitrile mixtures or Ethyl Acetate/Hexane diffusion.
-
Concentration: 5–10 mg/mL.
-
Conditions: Room temperature or
. Aic peptides crystallize readily due to their rigid, pre-organized structures which facilitate lattice packing.
Workflow Diagram
Figure 2: Optimized workflow for synthesis and structural characterization of Aic-containing peptides.
Part 4: References
-
Conformational landscape of Aic peptides:
-
M. K. Singh, et al. "Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics." Chemical Biology & Drug Design.
-
(Contextual match from search)
-
-
Synthesis of 2-aminoindan-2-carboxylic acid:
-
Ellis, T. K., et al. "Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent." Journal of Organic Chemistry, 2003.
-
-
Helix Propensities of C
-tetrasubstituted Amino Acids: -
Comparative Analysis of Constrained Peptides:
-
Balaram, P. "Non-standard amino acids in peptide design and protein engineering." Current Opinion in Structural Biology, 1992. (Foundational text on Aib/Aic constraints).
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
